REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.[ClH:11]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClC1C=CC=CC=1>[Cl:11][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
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42 mL
|
Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0.9 g
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Type
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catalyst
|
Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 days
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Duration
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3 d
|
Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
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Details
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extracted into 3×100 mL of hexane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
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ClCCC1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |